Magnesiumperoxide

Description

Historical Trajectory and Evolution of Magnesium Peroxide Research

The journey of understanding magnesium compounds dates back to 1625 in Epsom, England, with the discovery of a salt from a mineral spring that had a bitter taste, later known as Epsom salt. melscience.com The element magnesium itself was first isolated in 1808 by Sir Humphrey Davy. americanelements.com However, the synthesis and study of magnesium peroxide came much later.

Early research focused on the fundamental synthesis of magnesium peroxide. A common method involves the reaction of magnesium oxide (MgO) with hydrogen peroxide (H2O2). wikipedia.org This exothermic reaction requires careful temperature control to achieve a reasonable yield. wikipedia.orgatamanchemicals.com Over time, research has explored various synthesis routes to enhance the purity and properties of magnesium peroxide nanoparticles, including the sol-gel method. researchgate.netcurtin.edu.au This method involves the formation of a gel intermediate, which is then calcined to produce the nanoparticles. researchgate.net

A significant evolution in magnesium peroxide research has been the investigation of its structural properties under extreme conditions. While it exists as a metastable compound at normal conditions with a cubic pyrite-type crystal structure, theoretical predictions and experimental confirmations have shown that it undergoes a phase transition to a more stable tetragonal structure at high pressures (above 116 GPa). wikipedia.orgatamanchemicals.comarxiv.orgnih.gov This discovery, confirmed using techniques like laser-heated diamond anvil cells, has opened new avenues for understanding the behavior of magnesium compounds in planetary interiors and under extreme oxidative conditions. arxiv.orgnih.gov

Academic Significance of Magnesium Peroxide in Contemporary Science

The academic significance of magnesium peroxide stems from its role as a stable oxygen-releasing compound, which has found applications in diverse scientific fields. wikipedia.org

In environmental science , magnesium peroxide is extensively studied for bioremediation of contaminated soil and groundwater. wikipedia.orgatamanchemicals.com It acts as a source of oxygen to enhance the aerobic biodegradation of petroleum hydrocarbons and other pollutants. atamanchemicals.com By releasing oxygen, it can inhibit the growth of anaerobic bacteria, such as sulfate-reducing bacteria, which are often involved in the production of undesirable compounds. wikipedia.org

In agriculture , research has demonstrated the potential of magnesium peroxide to improve soil quality and mitigate the effects of hypoxia (oxygen deficiency) in flooded or waterlogged soils. curtin.edu.auresearchgate.net The slow release of oxygen can support plant root respiration and metabolism under stressful conditions. researchgate.net

The field of materials science is exploring the use of magnesium peroxide in advanced applications. For instance, it has been identified as a potential intermediate in the oxygen reduction reaction in Mg/air batteries, which could be crucial for the development of next-generation energy storage systems. researchgate.net

In biomedical research , the nano-form of magnesium peroxide is being investigated for its potential applications. curtin.edu.au Its ability to generate oxygen in situ is being explored in tissue engineering and for its antibacterial properties. researchgate.net

The table below summarizes key research findings on the applications of magnesium peroxide.

| Field of Study | Application of Magnesium Peroxide | Key Research Finding | Reference(s) |

| Environmental Science | Soil and Groundwater Bioremediation | Acts as an oxygen source to enhance aerobic degradation of contaminants like petroleum hydrocarbons. | wikipedia.orgatamanchemicals.com |

| Agriculture | Improvement of Soil Quality | Mitigates hypoxic stress in flooded soils by providing a slow release of bioavailable oxygen. | curtin.edu.auresearchgate.net |

| Materials Science | Mg/air Batteries | Identified as an intermediate in the oxygen reduction reaction, playing a role in the battery's performance. | researchgate.net |

| Biomedical Research | Tissue Engineering & Antibacterial Agent | Nanoparticles can provide oxygen supplementation and exhibit antibacterial properties. | curtin.edu.auresearchgate.net |

Conceptual Frameworks for Magnesium Peroxide Investigation

The investigation of magnesium peroxide relies on a combination of theoretical modeling and advanced analytical techniques to understand its structure, stability, and reactivity.

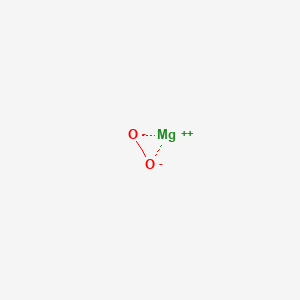

Theoretical and Computational Models: Conceptual understanding of magnesium peroxide's properties is significantly advanced by theoretical calculations. Density Functional Theory (DFT) and other ab initio methods are employed to model its electronic structure, bonding, and stability. researchgate.net These computational models have been instrumental in predicting the phase transition of magnesium peroxide from a cubic to a tetragonal structure under high pressure, a finding that was later experimentally verified. wikipedia.orgatamanchemicals.com Theoretical studies also investigate the surface properties of magnesium peroxide, which are crucial for its role in applications like catalysis and batteries. researchgate.net The structure of MgO2 has been calculated as a triangular shape with the O2 molecule binding side-on to the magnesium atom, resulting from the donation of charge from Mg+ to the oxygen, creating Mg2+O22−. wikipedia.org

Analytical and Characterization Techniques: A suite of sophisticated analytical techniques is used to characterize the physical and chemical properties of synthesized magnesium peroxide.

X-Ray Diffraction (XRD): This is a fundamental technique used to determine the crystal structure and phase purity of magnesium peroxide. researchgate.netresearchgate.netresearchgate.net XRD patterns are compared with standard diffraction data to confirm the formation of the desired compound and to study its crystallinity. researchgate.net

Electron Microscopy: Techniques such as Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FESEM) are used to visualize the morphology and size of magnesium peroxide nanoparticles. researchgate.netresearchgate.net

Spectroscopic Methods: Various spectroscopic techniques provide insights into the chemical bonding and composition of magnesium peroxide. For example, Raman spectroscopy has been used to detect the presence of the peroxide ion (O22−) in samples synthesized under high pressure. arxiv.orgnih.gov

Thermal Analysis: Thermo Gravimetric-Differential Thermal Analysis (TG-DTA) is used to study the thermal stability and decomposition behavior of magnesium peroxide. researchgate.net

The table below outlines the primary analytical techniques used in magnesium peroxide research.

| Analytical Technique | Purpose in Magnesium Peroxide Research | Reference(s) |

| X-Ray Diffraction (XRD) | Crystal structure determination and phase purity analysis. | researchgate.netresearchgate.netresearchgate.net |

| Electron Microscopy (TEM, FESEM) | Morphological and particle size analysis of nanoparticles. | researchgate.netresearchgate.net |

| Raman Spectroscopy | Detection and characterization of the peroxide ion. | arxiv.orgnih.gov |

| Thermal Analysis (TG-DTA) | Evaluation of thermal stability and decomposition pathways. | researchgate.net |

Properties

IUPAC Name |

magnesium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.O2/c;1-2/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAGIJMPHSUYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO2 | |

| Record name | MAGNESIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049667 | |

| Record name | Magnesium peroxide (Mg(O2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.304 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium peroxide appears as a white powder. Noncombustible but accelerates the burning of combustible material, if the combustible material is finely divided the mixture may be explosive. Mixtures of combustible material and the peroxide can be ignited by friction or contact with moisture. Used in medicine, and as a bleaching agent. | |

| Record name | MAGNESIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble in dilute acid solutions with formation of hydrogen peroxide, Insoluble in water and gradually decomposed by it with liberation of oxygen | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Approximately 3.0 g/cu cm | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White cubic crystals, White powder | |

CAS No. |

14452-57-4, 1335-26-8 | |

| Record name | MAGNESIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium peroxide (Mg(O2)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14452-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium peroxide (Mg(O2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100 °C (decomposes) | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Material Engineering of Magnesium Peroxide

Novel Approaches for Magnesium Peroxide Synthesis

The synthesis of magnesium peroxide has evolved from conventional methods to more sophisticated techniques that offer greater control over the final product's properties. These advanced routes are pivotal for tailoring MgO₂ for specific applications.

Precipitation-Based Synthesis Techniques for Magnesium Peroxide

Precipitation is a widely utilized method for synthesizing magnesium peroxide nanoparticles due to its simplicity and scalability. The fundamental principle involves the reaction of a soluble magnesium salt with hydrogen peroxide in a solution, followed by the addition of a precipitating agent to induce the formation of solid MgO₂.

Commonly, a soluble magnesium salt, such as magnesium nitrate (B79036) or magnesium chloride, is dissolved to form an aqueous solution or emulsion. aip.orgchembk.comgoogle.com Hydrogen peroxide (H₂O₂) is then introduced. The subsequent addition of a precipitating agent, like sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), increases the pH and causes the precipitation of magnesium hydroxide, which then reacts with H₂O₂ to form magnesium peroxide. ijirt.orgiut.ac.ir The resulting precipitate is then separated, washed, and dried to yield MgO₂ nanoparticles. aip.org

One approach involves the "light magnesium oxide method," where light magnesium oxide powder reacts with a hydrogen peroxide slurry. chembk.comgoogle.com To enhance the stability of the product during the reaction, stabilizing agents like organic phosphonic acids can be added. google.com The process parameters, such as precursor choice, pH, and temperature, are critical in determining the final characteristics of the nanoparticles.

Table 1: Comparison of Precursors in Precipitation Synthesis

| Magnesium Precursor | Precipitating Agent | Resulting Product | Reference |

|---|---|---|---|

| Magnesium Nitrate [Mg(NO₃)₂] | Sodium Hydroxide (NaOH) | MgO Nanoparticles | ijirt.org |

| Magnesium Chloride (MgCl₂) | Sodium Hydroxide (NaOH) | Magnesium Hydroxide Nanoplates | iut.ac.ir |

Hydrothermal and Solvothermal Synthesis of Magnesium Peroxide

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline nanomaterials. These processes involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, typically an autoclave. mdpi.comunisalento.it These conditions facilitate the growth of materials with high crystallinity and controlled morphology. mdpi.com

For magnesium peroxide synthesis, these methods often involve dissolving a magnesium precursor, such as magnesium nitrate hexahydrate, in a solvent like deionized water. nih.gov A precipitating agent is added to form a suspension, which is then sealed in a Teflon-lined autoclave and heated. nih.gov This process can be used to create magnesium hydroxide (Mg(OH)₂) nanostructures, which can then be converted to MgO₂. nih.govnanografi.com

Alternatively, a direct synthesis can be achieved. For instance, magnesium peroxide nanorods have been successfully synthesized via a fast and simple microwave-assisted hydrothermal reaction. researchgate.net The main advantages of these methods include excellent control over crystallite size and morphology, and a low degree of particle agglomeration. unisalento.itnih.gov

Sol-Gel Routes for Magnesium Peroxide Material Fabrication

The sol-gel process is a versatile wet-chemical technique known for its ability to produce high-purity, homogeneous nanoparticles at relatively low temperatures. nanografi.comijcps.org The method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

In a typical sol-gel synthesis of MgO₂, a magnesium precursor like magnesium acetate (B1210297) or magnesium nitrate is dissolved in a solvent, often an alcohol. ijcps.orgresearchgate.net This solution undergoes hydrolysis and condensation reactions to form a gel. ijcps.org This gel is then dried and subjected to calcination (thermal treatment) to produce the final magnesium peroxide nanoparticles. nanografi.comresearchgate.net

One study reported the formation of a magnesium malonate intermediate during the sol-gel synthesis when using magnesium acetate, oxalic acid, and ethanol. researchgate.net This intermediate was then calcined at 600°C to obtain MgO₂ nanoparticles with a spherical morphology. researchgate.net The calcination temperature is a crucial parameter, as it strongly influences the particle size, morphology, and monodispersity of the resulting nanoparticles. researchgate.net Researchers have found that this method allows for fine control over the product's characteristics by adjusting reaction parameters. ijcps.orgtandfonline.com

Template-Assisted Synthesis of Magnesium Peroxide Nanostructures

Template-assisted synthesis provides a powerful strategy for controlling the size, shape, and assembly of nanostructures. This method can involve either "hard" templates (pre-existing structures) or "soft" templates (surfactants, polymers).

A notable approach is the use of magnesium oxide (MgO) precursors as self-templates for the in-situ growth of MgO₂. researchgate.net In this process, MgO materials with specific morphologies (e.g., rods, cubes) are reacted with hydrogen peroxide. The resulting MgO₂ product retains the original shape of the MgO precursor. researchgate.net This isomorphic transformation occurs as the MgO precursor first interacts with water to form a hydrated intermediate, which is then oxidized by H₂O₂. researchgate.net

Soft templates, such as surfactants and polymers, are also widely used. Poly(ethylene glycol) (PEG) has been employed to synthesize MgO nanorods and nanoparticles by controlling growth parameters. ijcce.ac.ir Similarly, poly(acrylic acid) has been used as a template to create uniform MgO nanoparticles. acs.org These organic templates guide the nucleation and growth of the inorganic crystals, and they are typically removed by calcination to yield the final nanostructure. researchgate.net This method allows for the precise preservation of morphologies from a precursor, like Mg(OH)₂, to the final MgO product. researchgate.net

Engineering Morphological and Structural Characteristics of Magnesium Peroxide

The ability to engineer the morphology and structure of magnesium peroxide at the nanoscale is critical for optimizing its performance in various applications. By carefully controlling synthesis conditions, researchers can tailor properties such as surface area and reactivity.

Controlled Synthesis of Magnesium Peroxide Nanoparticles

The controlled synthesis of magnesium peroxide nanoparticles with desired sizes and shapes is achievable by manipulating key parameters across different synthetic methods.

Morphological Control: The morphology of MgO₂ can be directly inherited from its precursor. By first synthesizing MgO with distinct shapes such as rods, cubes, and flowers, and then converting it to MgO₂ via an isomorphic transformation with H₂O₂, the original morphology is preserved. researchgate.net The porosity and structure of the precursor also play a role; for example, flower-like MgO with a porous structure can be converted to MgO₂ more rapidly than less porous shapes. researchgate.net

Size Control: The size of the nanoparticles is highly dependent on the synthesis parameters.

In the sol-gel method , the calcination temperature has a strong influence on particle size. researchgate.net For example, MgO nanoparticles of 60 nm and 110 nm have been synthesized by adjusting the reaction temperature and duration. tandfonline.com

In precipitation methods , factors like precursor concentration and the rate of addition of the precipitating agent can be fine-tuned to control particle size. researchgate.net

In template-assisted synthesis , the choice and molecular weight of the polymer template (e.g., PEG 200 vs. PEG 600) can determine whether nanoparticles or nanorods are formed. ijcce.ac.ir

Crystallinity and Structure: Hydrothermal and solvothermal methods are particularly effective for producing materials with high crystallinity due to the high-temperature and high-pressure reaction environment. mdpi.com The final product's crystal structure is confirmed through characterization techniques like X-ray Diffraction (XRD). For instance, MgO₂ has been identified to have a cubic pyrite-type crystal structure. wikipedia.orgresearchgate.net

Table 2: Influence of Synthesis Parameters on Nanoparticle Characteristics

| Synthesis Method | Key Parameter | Effect on Nanoparticle | Reference |

|---|---|---|---|

| Sol-Gel | Calcination Temperature | Influences particle size, morphology, and monodispersity | researchgate.net |

| Template-Assisted | Polymer Template (e.g., PEG) | Alters morphology (nanoparticles vs. nanorods) | ijcce.ac.ir |

| Isomorphic Transformation | Precursor Morphology (MgO) | Determines final MgO₂ morphology (rod, cube, flower) | researchgate.net |

By leveraging these advanced synthesis and engineering strategies, it is possible to produce magnesium peroxide materials with tailored properties, paving the way for enhanced performance in their diverse applications.

Fabrication of Porous Magnesium Peroxide Architectures

The creation of porous magnesium peroxide structures is a key strategy for enhancing surface area and, consequently, its reactive potential. This can be achieved through both direct synthesis and precursor-based methods.

A facile, one-step precipitation method has been developed for the direct synthesis of hierarchically three-dimensional (3D) flower-like magnesium peroxide nanostructures. nih.gov This approach involves the reaction of a magnesium salt (like magnesium sulfate), a precipitant (ammonia), and a surfactant (trisodium citrate) in an aqueous solution. The resulting materials are composed of numerous nanosheets that self-assemble into flower-like microspheres, creating a naturally porous architecture. nih.gov

Alternatively, a versatile two-step approach involves first fabricating a porous magnesium oxide (MgO) scaffold, which is then converted to magnesium peroxide. A variety of techniques exist to produce porous MgO:

Template-Based Synthesis: This method uses a sacrificial template to create a porous structure. For instance, natural polymers like corn starch can be mixed with a magnesium nitrate precursor. researchgate.net Subsequent calcination removes the starch template, leaving behind a network of pores and converting the precursor into MgO. researchgate.net The resulting porous material consists of interconnected nanoparticles, with pore sizes influenced by the template structure. researchgate.netcsic.es

Combustion Synthesis: This technique involves the combustion of a mixture of magnesium nitrate and a fuel, such as ethylene (B1197577) glycol, in a water-based solution. d-nb.infooiccpress.comresearchgate.net The rapid, exothermic reaction produces a fluffy, porous MgO powder with a very high specific surface area, often exceeding 200 m²/g. d-nb.infooiccpress.comresearchgate.net

Hydrothermal Synthesis: Porous magnesium hydroxide (Mg(OH)₂) nanoplates can be formed by treating commercial MgO powder with water under hydrothermal conditions (e.g., 160 °C in an autoclave). acs.org These nanoplates can then be calcined at a lower temperature (e.g., 450 °C) to form porous MgO while retaining the plate-like morphology. acs.org

Once the porous MgO scaffold is obtained, it can be converted to porous magnesium peroxide by reacting the powder with a dilute solution of hydrogen peroxide (H₂O₂). google.comwikipedia.orgsolvay.com This reaction (MgO + H₂O₂ → MgO₂ + H₂O) effectively transforms the porous oxide architecture into a porous peroxide one, preserving the high surface area crucial for reactivity. wikipedia.orgsolvay.com

| Synthesis Method | Precursors | Key Process | Resulting Morphology | Typical BET Surface Area (m²/g) | Reference |

|---|---|---|---|---|---|

| Combustion | Mg(NO₃)₂, Ethylene Glycol | Calcination at 600 °C | Fluffy, multi-scale porous powder | 203.8 | d-nb.infooiccpress.comresearchgate.net |

| Templating | Mg(NO₃)₂, Corn Starch | Calcination to remove template | Flakes composed of nano-particles (20-28 nm) | 29.37 | researchgate.net |

| Hydrothermal | MgO powder, Water | Hydrothermal treatment followed by calcination | Porous nanoplates | ~100 (for Mg(OH)₂ precursor) | acs.org |

Development of Core-Shell Magnesium Peroxide Composites

Core-shell composites offer a powerful way to combine the properties of different materials or to protect a reactive core. While direct synthesis of magnesium peroxide core-shell structures is not extensively documented, a two-step strategy based on the conversion of magnesium oxide is highly feasible. This involves first creating a core-shell composite containing an MgO layer, followed by its chemical conversion to MgO₂.

The initial step is the fabrication of MgO-based core-shell nanoparticles. Several approaches have been demonstrated:

MgO Core with Silica (B1680970) Shell (MgO@SiO₂): MgO nanoparticles can be synthesized and subsequently coated with a silica (SiO₂) shell. This is often achieved by dissolving the MgO nanoparticles in a solution containing a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in the presence of ammonia (B1221849) and ethanol, which catalyzes the formation of the silica shell. uminho.pt

MgO Core with Polymer Shell (MgO@PMMA): A polymer shell, such as polymethyl methacrylate (B99206) (PMMA), can be formed around MgO nanoparticles. This process can involve modifying the surface of MgO nanoparticles with a surfactant and then initiating the polymerization of the monomer (methyl methacrylate) on the particle surface. ijrar.org

Coating a Core with MgO: Techniques like electrophoretic deposition can be used to apply a homogeneous coating of MgO nanoparticles onto a substrate material, such as titanium. jim.org.cn

Once the MgO-containing core-shell structure is fabricated, the MgO layer can be converted to a magnesium peroxide layer. This is accomplished by exposing the composite material to hydrogen peroxide under controlled temperature conditions (typically 30–40 °C). wikipedia.orgatamanchemicals.com The reaction transforms the MgO shell (or core) into MgO₂, resulting in a final composite with a magnesium peroxide component, such as Core@MgO₂ or MgO₂@Shell. This method allows for the properties of the core material (e.g., magnetic, catalytic) to be combined with the oxygen-releasing capability of the MgO₂ shell.

| Core Material | Shell Material | Synthesis of MgO Component | Potential Final Structure (after peroxidation) | Reference |

|---|---|---|---|---|

| MgO | Silica (SiO₂) | Synthesized MgO nanoparticles | MgO₂@SiO₂ | uminho.pt |

| MgO | Polymethyl methacrylate (PMMA) | Synthesized MgO nanoparticles | MgO₂@PMMA | ijrar.org |

| Magnesiwuestite (Mg₀.₁Fe₀.₉O) | Silica (SiO₂) | Chemical combustion of precursors | (Mg,Fe)O₂@SiO₂ | scirp.org |

| Titanium | MgO | Electrophoretic deposition of MgO nanoparticles | Ti@MgO₂ | jim.org.cn |

Surface Functionalization Strategies for Enhanced Magnesium Peroxide Reactivity

Modifying the surface chemistry of magnesium peroxide is critical for controlling its reactivity, stability, and compatibility with other materials. Strategies are largely adapted from the extensive research on magnesium oxide surface modification. The primary goal is to introduce functional groups that can alter surface properties or serve as anchors for further chemical interactions.

A prominent strategy involves silanization , where silane (B1218182) coupling agents are used to graft functional molecules onto the oxide surface. The surface of magnesium oxide contains hydroxyl groups (Mg-OH) that can react with silanes. google.com For example, using aminosilanes like 3-(aminopropyl)triethoxysilane (APTES) introduces amine functional groups onto the surface. scispace.comresearchgate.net This functionalization has been shown to significantly improve the interfacial bonding between MgO particles and polymer matrices, leading to enhanced mechanical and thermal properties in composites. scispace.comresearchgate.net Applying this to MgO₂ could improve its dispersion in a composite material, allowing for more uniform and controlled oxygen release.

Another approach is the use of small organic molecules to tune surface energy. The chemical modification of MgO surfaces with molecules like 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (hfacH) has been shown to dramatically increase surface hydrophobicity. acs.org Such modifications can passivate the surface or, conversely, introduce new anchoring sites for subsequent reactions. acs.org For magnesium peroxide, which decomposes in the presence of water to release oxygen wikipedia.orgatamanchemicals.com, controlling its surface hydrophobicity could be a powerful tool to modulate its decomposition rate and oxygen release profile. researchgate.net A more hydrophobic surface would slow the ingress of water, leading to a more sustained release, while a hydrophilic surface would promote faster decomposition. This tailored reactivity is essential for applications requiring specific oxygen delivery kinetics.

Green Chemistry Principles in Magnesium Peroxide Synthesis

Applying green chemistry principles to the synthesis of magnesium peroxide aims to create more environmentally benign, energy-efficient, and sustainable manufacturing processes.

The most common industrial synthesis of MgO₂, which involves reacting magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) with hydrogen peroxide (H₂O₂), aligns with several green chemistry principles. google.comwikipedia.orgresearchgate.net

High Atom Economy: The reaction MgO + H₂O₂ → MgO₂ + H₂O produces only water as a byproduct, representing a highly atom-efficient process. solvay.com

Use of Safer Solvents: Water is the solvent of choice for this reaction, avoiding the need for volatile or toxic organic solvents. google.comgoogle.com

Modern research focuses on refining these aqueous routes to gain better control over the final product's morphology and properties under mild conditions. A facile one-step precipitation method to synthesize 3D flower-like MgO₂ nanostructures is a prime example of a green synthesis route. nih.gov This method is performed in water at moderate temperatures and avoids complex procedures or harsh chemicals. nih.gov

Further embracing green chemistry involves considering the entire lifecycle, including the source of precursors and energy usage.

Renewable Feedstocks: While not yet demonstrated directly for MgO₂, the green synthesis of the precursor MgO using plant extracts (e.g., from Abrus precatorius bark) highlights a path toward using renewable resources. mdpi.com The phytochemicals in the extracts act as reducing and stabilizing agents. mdpi.com The resulting green-synthesized MgO could then be converted to MgO₂ using H₂O₂.

Energy Efficiency: Microwave-assisted synthesis is recognized as an energy-efficient technique that can significantly reduce reaction times and eliminate the need for toxic catalysts. mdpi.com Its application in the synthesis of MgO nanoparticles has been shown to have a lower embodied energy and global warming potential compared to conventional aqueous synthesis, making it a promising green alternative for producing precursors. calpoly.edu

By combining the use of water as a solvent, pursuing low-temperature one-pot syntheses, and exploring renewable precursors and energy-efficient reaction methods, the production of magnesium peroxide can be made significantly more sustainable.

Mechanistic Investigations of Magnesium Peroxide Reactivity

Oxygen Release Mechanisms from Magnesium Peroxide Decomposition

Magnesium peroxide (MgO2) is recognized for its capacity to release oxygen in a controlled manner, particularly when it comes into contact with aqueous fluids. atamanchemicals.comwikipedia.org The natural degradation of magnesium peroxide leads to the formation of magnesium hydroxide (B78521) (Mg(OH)2) and oxygen. wikipedia.org

The decomposition reaction in the presence of water is as follows:

MgO₂ + 2H₂O → Mg(OH)₂ + H₂O₂ wikipedia.org

2H₂O₂ → 2H₂O + O₂ wikipedia.org

This process is utilized in various environmental and agricultural applications for oxygen supplementation. wikipedia.org

The decomposition of magnesium peroxide is a process of significant interest, particularly concerning its stability under various conditions. Thermally, magnesium peroxide is relatively stable at normal temperatures but will decompose upon heating. atamanchemicals.comsolvay.com The decomposition temperature is noted to be above 350°C (662°F). solvay.com The bond between the magnesium atom and the oxygen molecule has a dissociation energy of approximately 90 kJ mol⁻¹. wikipedia.org

Kinetic studies on the decomposition of hydrogen peroxide, a product of magnesium peroxide's reaction with water, have shown that the presence of magnesium can influence the reaction rate. For instance, the catalytic decomposition of alkaline hydrogen peroxide by iron can be slowed by the introduction of magnesium ions. cdnsciencepub.comcdnsciencepub.comscilit.com This suggests that magnesium plays a role in stabilizing peroxide solutions. The decomposition of hydrogen peroxide in the presence of certain catalysts is found to follow first-order kinetics with respect to the total peroxide concentration. cdnsciencepub.com

Several environmental factors can influence the decomposition of magnesium peroxide.

Water : Magnesium peroxide reacts with water, leading to its degradation into magnesium hydroxide. wikipedia.org It is hygroscopic and will readily absorb water from the air. atamanchemicals.com This interaction is fundamental to its oxygen-releasing properties. atamanchemicals.comwikipedia.org

pH : The pH of the surrounding environment significantly affects the decomposition rate of magnesium peroxide. vaia.com In alkaline conditions, such as those created by the formation of magnesium hydroxide, the decomposition of hydrogen peroxide (formed from MgO2 and water) is influenced. The dissociation of hydrogen peroxide into the perhydroxyl anion (OOH-), a key species in bleaching processes, is strongly dependent on pH. google.com Typically, a pH range of 10.8 to 11.2 is maintained in such industrial applications to control peroxide decomposition. google.com

Temperature : While stable at normal temperatures, elevated temperatures can accelerate the decomposition of magnesium peroxide. atamanchemicals.comsolvay.com The maximum thermal decomposition temperature for certain magnesium peroxy-reaction products can be as high as 350°C. google.com

Impurities : The presence of impurities, particularly transition metals like iron, can catalyze the degradation of peroxide. atamanchemicals.comwikipedia.org Therefore, it is important to minimize the presence of such metals during the synthesis and storage of magnesium peroxide. wikipedia.org Conversely, substances like sodium silicate (B1173343) can be added as stabilizers to prevent premature decomposition. atamanchemicals.comwikipedia.org

Generation and Role of Reactive Oxygen Species by Magnesium Peroxide

Magnesium peroxide is known to be involved in the generation of reactive oxygen species (ROS), which are highly reactive chemical species containing oxygen. nih.gov

Research has demonstrated that magnesium peroxide in an aqueous environment leads to the formation of hydrogen peroxide (H₂O₂). nih.gov Further reactions can then produce other ROS. Studies utilizing electron spin resonance (ESR) spectroscopy have confirmed the formation of the highly reactive hydroxyl radical (•OH) from the interaction of magnesium peroxide with other substances. nih.gov

When magnesium oxide (MgO), a related compound, interacts with hydrogen peroxide, three distinct radical species have been identified and stabilized in the solid matrix: the superoxide (B77818) radical ion (O₂⁻), the O⁻ radical ion, and the hydroxyl radical (•OH). acs.org These radicals, particularly the hydroxyl radical, are noted for their stability in this matrix, remaining stable up to 473 K. acs.org The generation of superoxide anions and hydroxyl radicals is a proposed mechanism for the antibacterial properties of magnesium oxide nanoparticles. rsc.org

| Reactive Oxygen Species | Method of Detection/Confirmation | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Ferrous thiocyanate (B1210189) assay | nih.gov |

| Hydroxyl Radical (•OH) | Deoxyribose assay, Electron Spin Resonance (ESR) spectroscopy | nih.gov |

| Superoxide Radical Ion (O₂⁻) | Electron Paramagnetic Resonance (EPR) | acs.org |

| O⁻ Radical Ion | Electron Paramagnetic Resonance (EPR) | acs.org |

Hydroxyl radicals (•OH) are among the most potent oxidants. google.com Their formation from magnesium peroxide is often linked to the initial production of hydrogen peroxide. nih.gov In the presence of transition metals like iron, hydrogen peroxide can be converted into hydroxyl radicals. nih.gov This is a key consideration, as combining iron supplements with magnesium peroxide has been shown to increase the formation of these radicals. nih.govresearchgate.net

Another pathway involves the use of magnesium oxide as a catalyst. It has been found that irradiating an aqueous mixture containing magnesium oxide and hydrogen peroxide with UV light enhances the formation of hydroxyl radicals. google.com This synergistic effect is even more pronounced in the presence of oxygen. google.com The proposed mechanism suggests that magnesium oxide acts as a strong catalyst in the generation of hydroxyl radicals under these conditions. google.com

Catalytic and Oxidative Properties of Magnesium Peroxide

Magnesium peroxide is a strong oxidizing agent. atamanchemicals.comontosight.ai This property is central to its applications in bleaching and disinfection. atamanchemicals.com

Magnesium oxide (MgO), a closely related compound, exhibits notable catalytic properties. arabjchem.orgscirp.orgcatalysis.blog It is used as a catalyst in various industrial processes, including the oxidation of volatile organic compounds (VOCs). scirp.org Its high surface area and active sites contribute to its ability to catalyze oxidative reactions. arabjchem.org For instance, MgO can be used to catalyze peroxymonosulfate (B1194676) (PMS) for the degradation of organic pollutants, where it is believed that oxygen vacancies on the MgO surface are key active sites. mdpi.com

Magnesium peroxide itself can act as an oxidizing agent in chemical synthesis. riverlandtrading.com The controlled release of oxygen from magnesium peroxide is a key feature of its oxidative capacity. atamanchemicals.comwikipedia.org

Heterogeneous Catalysis Facilitated by Magnesium Peroxide

Magnesium peroxide (MgO2) is emerging as a compound of interest in the field of heterogeneous catalysis, primarily due to its ability to act as a source of reactive oxygen species and its basic surface properties. While research specifically detailing magnesium peroxide as a primary catalyst is still developing, its role in catalytic systems, often in conjunction with or as a precursor to catalytically active magnesium oxide (MgO), is noteworthy.

One area of investigation involves the use of magnesium-based materials in aldol (B89426) condensation reactions. For instance, magnesium oxide, which can be formed from the decomposition of magnesium peroxide, has been explored as a catalyst. In the synthesis of jasminaldehyde, an acid-base bifunctional MgO catalyst, prepared through a hydrogen peroxide treatment, has shown high selectivity. This suggests that the peroxo species on the surface, which would be inherent to magnesium peroxide, play a crucial role in creating the necessary active sites for the reaction between benzaldehyde (B42025) and heptanal. The mechanism is believed to involve the preferential adsorption of benzaldehyde on the catalyst surface, facilitated by the specific acid-base properties imparted by the peroxide treatment.

Another significant application of magnesium-based catalysts is in the production of cumene (B47948) hydroperoxide through the aerobic oxidation of cumene. In these systems, MgO is often employed as a support to enhance the specific surface area and basicity of the catalyst. The basic sites on the MgO surface are thought to activate the C-H bond of the isopropyl group in cumene, facilitating its oxidation. While these studies primarily use MgO, the in-situ generation of peroxide species on the catalyst surface is a key step, indicating the potential for using magnesium peroxide directly as a component of the catalytic system to enhance performance.

The following table summarizes research findings where magnesium-based materials, closely related to or derived from magnesium peroxide, have been used in heterogeneous catalysis.

Table 1: Heterogeneous Catalytic Applications of Magnesium-Based Materials

| Catalyst System | Reaction | Key Findings |

|---|---|---|

| Acid-base bifunctional MgO | Aldol condensation of benzaldehyde and heptanal | Achieved high selectivity (88-90%) for jasminaldehyde. The peroxide treatment created a catalyst with preferential adsorption for benzaldehyde. |

Advanced Oxidation Processes Initiated by Magnesium Peroxide

Magnesium peroxide is a key component in various Advanced Oxidation Processes (AOPs), which are designed for the effective degradation of persistent organic pollutants in water and soil. The reactivity of magnesium peroxide in these processes stems from its ability to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide radicals (O2•−), and singlet oxygen (¹O₂). researchgate.net

Magnesium peroxide serves as a solid, stable, and environmentally benign source of hydrogen peroxide (H₂O₂), which is a fundamental reagent in many AOPs. Upon contact with water, magnesium peroxide slowly hydrolyzes to release H₂O₂, which can then be activated to generate powerful oxidants. This controlled release mechanism makes MgO₂ a more manageable and safer alternative to the direct use of concentrated H₂O₂ solutions. researchgate.net

Fenton-like Reactions:

Persulfate Activation:

Magnesium peroxide and its derivative, magnesium oxide, have been shown to be effective activators of persulfate (PS) and peroxymonosulfate (PMS) for the degradation of organic contaminants. The activation of persulfate generates sulfate (B86663) radicals (SO₄•⁻), which are also potent oxidizing agents. Studies have shown that MgO can efficiently catalyze PMS to degrade organic pollutants over a wide pH range. mdpi.com The mechanism is often attributed to the presence of oxygen vacancies on the surface of the MgO, which act as active sites for the decomposition of PMS to produce reactive species, including singlet oxygen. mdpi.com The incorporation of MgO into catalyst formulations, such as in CuOMgO/Fe₃O₄ systems, has been found to not only enhance catalytic activity but also to switch the reaction pathway from a radical-based process to a non-radical pathway involving singlet oxygen. acs.orgnih.govdrpress.org

The following table summarizes findings from studies on the use of magnesium peroxide and related magnesium compounds in advanced oxidation processes.

Table 2: Magnesium Peroxide in Advanced Oxidation Processes

| AOP System | Target Pollutant | Key Findings & Efficiency | Reactive Species |

|---|---|---|---|

| MgO/PMS | Methylene (B1212753) Blue | 99.4% degradation in 20 minutes. MgO efficiently catalyzes PMS. researchgate.net | Singlet oxygen (¹O₂) identified as the crucial reactive species. mdpi.com |

| MgO₂ | Sulfate-Reducing Bacteria | Inhibited bacterial growth through the generation of reactive oxygen species. researchgate.net | Superoxide (O₂•⁻) and other ROS. researchgate.net |

| CuOMgO/Fe₃O₄/PMS | 4-chlorophenol | Consistent degradation performance in a wide pH range (5.0-10.0). acs.org | Singlet oxygen (¹O₂) |

| MgO₂ (in soil) | Hypoxic Stress in Corn | Reduced hypoxic stress by releasing bioavailable oxygen. researchgate.net | Bioavailable Oxygen, Hydrogen Peroxide (H₂O₂) |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Magnesium Peroxide | 61745 nih.gov |

| Benzaldehyde | 240 nih.gov |

| Heptanal | 8130 wikipedia.orgfishersci.ca |

| Jasminaldehyde | 1712058 wikipedia.org |

| Cumene | 7406 wikidata.orgfishersci.canih.gov |

| Cumene Hydroperoxide | 6629 wikipedia.orgfishersci.ca |

| Rhodamine B | 6694 wikipedia.orgfishersci.canih.gov |

| Toluene (B28343) | 1140 fishersci.seguidetopharmacology.orgsolvo-chem.com |

| Phenol | 996 |

| Formaldehyde | 712 |

| Hydrogen Peroxide | 784 |

| Magnesium Oxide | 14792 wikipedia.orgthermofisher.com |

| Peroxymonosulfate | 28011 |

| 4-chlorophenol | 4684 |

| Methylene Blue | 6099 |

| Sulfate | 1117 |

| Ferrous iron | 29028 |

| Copper(II) oxide | 14829 |

Environmental Remediation Applications of Magnesium Peroxide

Magnesium Peroxide in Aqueous Pollutant Degradation Research

Magnesium peroxide is an environmentally benign compound used to reduce contaminant levels in groundwater and wastewater. atamanchemicals.comsunwisechem.com Its application in aqueous environments stems from its function as a source of oxygen for aerobic organisms and its role in chemical oxidation processes. atamanchemicals.com When introduced into water, magnesium peroxide reacts to form magnesium hydroxide (B78521) and hydrogen peroxide, which subsequently decomposes into water and oxygen. google.com This slow release of oxygen is crucial for stimulating the degradation of various pollutants. riverlandtrading.comresearchgate.net

Remediation of Organic Contaminants using Magnesium Peroxide

Magnesium peroxide has been investigated for its capacity to remediate a variety of organic pollutants found in water systems. researchgate.net It can be used to break down hydrocarbons and other organic materials through enhanced oxidation and bioremediation. riverlandtrading.comresearchgate.net

The presence of pharmaceuticals and personal care products (PPCPs) in water sources is a growing environmental concern. Advanced oxidation processes (AOPs) are considered effective for their removal. pjoes.com Research has explored the use of magnesium peroxide, often in combination with other treatments like UV light, to degrade these persistent compounds.

A novel UV/MgO₂ advanced oxidation system has been shown to effectively remediate the sulfonamide antibiotic sulfamethazine (B1682506) (SMTZ) from aquatic environments. bohrium.com In one study, the system demonstrated remarkable removal efficiency, with the reaction following pseudo-first-order kinetics. bohrium.com The degradation pathways for SMTZ in this system included nitration, ring opening, and the loss of functional groups. bohrium.com The research also identified the superoxide (B77818) radical (·O₂⁻) as playing an important role in the degradation process. bohrium.com While common ions found in wastewater, such as nitrate (B79036), chloride, and certain metal ions (Fe²⁺, Co²⁺, Mn²⁺), were found to slightly inhibit the degradation of SMTZ, the UV/MgO₂ system still proved capable of efficient degradation in actual wastewater samples. bohrium.com

In studies involving other magnesium compounds, magnesium oxide (MgO) was found to contribute to the degradation of the antibiotic amoxicillin (B794) when co-suspended in water. atamanchemicals.com However, in a study on the removal of endocrine-disrupting compounds (EDCs) using calcium peroxide, magnesium was found to have an insignificant effect on the removal process in that particular system. researchgate.net

Table 1: Degradation of Sulfamethazine (SMTZ) by UV/MgO₂ System

Industrial effluents, particularly from the textile industry, often contain synthetic dyes that are environmental pollutants. unn.edu.ngcwejournal.org Magnesium peroxide and its related oxide, magnesium oxide (MgO), have been utilized in various systems to decolorize dye-laden wastewater. researchgate.netresearchgate.net

Research has demonstrated that MgO₂ can act as a Fenton-like oxidant for the degradation of dyes such as methylene (B1212753) blue. researchgate.net In a study synthesizing MgO₂ with different morphologies (rod, cube, and flower), the rod-shaped MgO₂ exhibited the best performance for methylene blue degradation, attributed to its unique structure and high active oxygen content. researchgate.net

In other systems, magnesium oxide nanoparticles have been used as a catalyst or photocatalyst to degrade dyes. The photocatalytic degradation of methyl orange has been achieved using MgO nanoparticles under UV irradiation, with the process following first-order kinetics. cwejournal.orgresearchgate.netlew.ro Similarly, MgO nanoparticles have shown high efficiency in degrading methylene blue and methylene violet, achieving over 88% degradation in a binary solution within 135 minutes. nih.gov The combination of Sn(II)-Amino-Metal-Organic Framework (MOF) with MgO has also been shown to enhance the photodegradation of both Neutral Red and Methyl Orange dyes. unn.edu.ng

Table 2: Research Findings on Dye Degradation using Magnesium-Based Compounds

The contamination of water sources by pesticides and herbicides poses a significant risk to ecosystems and human health. Research into effective remediation techniques has included the use of magnesium-based compounds. While much of the research focuses on magnesium oxide (MgO) as an adsorbent or catalyst, these studies provide insight into the potential of related magnesium compounds like MgO₂ for pesticide removal.

Hierarchical porous magnesium oxide (Hr-MgO) microspheres have been studied for the adsorptive removal of the organophosphate pesticide chlorpyrifos. mdpi.com These materials demonstrated a very high maximum adsorption capacity, with the mechanism identified as chemisorption between the pesticide and the adsorbent surface. mdpi.com Further analysis suggested that the destructive adsorption occurs via the cleavage of chemical bonds within the pesticide molecule, leading to its fragmentation. mdpi.com

In another study, calcium-doped MgO nanoparticles were synthesized and showed enhanced degradation of the pesticide thiamethoxam (B1682794) compared to undoped MgO nanoparticles. researchgate.net The degradation was dependent on pH, with the Ca-doped MgO performing best at pH 8. researchgate.net Biogenically synthesized MgO nanoparticles have also been used for the simultaneous removal of thiamethoxam, chlorpyrifos, and fenpropathrin (B1672528) from water, achieving removal efficiencies of over 60%, 80%, and 92%, respectively, under optimal conditions. nih.gov

Table 3: Removal of Pesticides using Magnesium Oxide (MgO) Based Materials

Treatment of Inorganic Pollutants utilizing Magnesium Peroxide

Magnesium peroxide and related magnesium compounds are effective in the treatment of wastewater containing inorganic pollutants, particularly heavy metals. sunwisechem.com The mechanism often involves adsorption and precipitation. Magnesium oxide (MgO), a degradation product of MgO₂, has been extensively studied for this purpose. It can effectively remove heavy metals like lead (Pb), cadmium (Cd), chromium (Cr), arsenic (As), and zinc (Zn) from aqueous solutions. pjoes.commdpi.comcdc.govnih.gov

Research has shown that MgO nanoparticles can achieve maximum removal efficiency for lead (II) and chromium (VI) at a pH of 9. pjoes.com The process involves the conversion of Pb²⁺ to Pb⁰ and Cr⁶⁺ to Cr³⁺. pjoes.com In another study, MgO-loaded biochar demonstrated excellent selective adsorption for lead and cadmium from calcium-rich wastewater, with adsorption capacities of 582.57 mg/g for Pb and 167.40 mg/g for Cd. nih.gov The primary removal mechanisms in this system were identified as ion exchange and mineral precipitation. nih.gov

For arsenic removal, MgO has been shown to be a promising adsorbent for the arsenate form (As(V)). mdpi.comresearchgate.net The adsorption is maximized at pH 10 and involves the formation of inner-sphere complexes on the surface of magnesium hydroxide, which forms from the hydration of MgO. researchgate.net Natural zeolites modified with magnesium oxide have also demonstrated high efficiency (>90%) in adsorbing As(V) from water within minutes. scielo.org.mx

Table 4: Research Findings on Inorganic Pollutant Removal using Magnesium Oxide (MgO)

Disinfection and Pathogen Inactivation by Magnesium Peroxide

Magnesium peroxide is utilized for sanitation and disinfection due to its oxidizing properties and its role as an oxygen source for aerobic organisms. atamanchemicals.comchemimpex.com Research has specifically demonstrated its effectiveness in inactivating waterborne pathogens, including both bacteria and viruses.

Studies on microporous filters containing MgO₂ have shown them to be highly effective for removing and inactivating microorganisms from tap water. riverlandtrading.comsunwisechem.com Bacteria such as Pseudomonas aeruginosa, P. cepacia, and Escherichia coli that were collected by the MgO₂ filters were reduced to undetectable levels within 24 hours. riverlandtrading.comsunwisechem.com In contrast, on control filters without MgO₂, the bacterial numbers either increased or remained unchanged. riverlandtrading.com The inactivation appears to occur while the microbes are adsorbed to the filter, rather than by substances being released into the water. sunwisechem.com

The same MgO₂ filters were also effective against a range of viruses. riverlandtrading.com Poliovirus type 1, Echovirus type 1, Reovirus type 3, and Rotavirus SA-11 readily adsorbed to the filters, and the number of recoverable viruses decreased rapidly over time compared to control filters. riverlandtrading.comsunwisechem.com The filters remained effective even after processing large volumes of water, indicating their potential utility for disinfecting water supplies. sunwisechem.com

Table 5: Inactivation of Waterborne Pathogens by Magnesium Peroxide (MgO₂) Filters

Magnesium Peroxide for Soil and Groundwater Contamination Research

Magnesium peroxide is extensively utilized in the remediation of contaminated soil and groundwater, primarily as a source of oxygen to enhance the breakdown of pollutants. atamanchemicals.commdpi.com Its application can improve soil quality, promoting plant growth and metabolism, and is a key component in strategies to reduce contaminant levels in groundwater. atamanchemicals.com

In-situ chemical oxidation (ISCO) is a remediation technology that involves injecting chemical oxidants into the subsurface to destroy contaminants. While compounds like hydrogen peroxide, ozone, and persulfate are common oxidants, magnesium peroxide also plays a role in ISCO, primarily by generating hydrogen peroxide (H₂O₂) as it dissolves in water. researchgate.netufsc.br This in-situ generation of H₂O₂ can then participate in Fenton-like reactions, particularly when iron is present, to produce highly reactive hydroxyl radicals that can degrade a wide range of organic pollutants. ufsc.br

One of the key advantages of using magnesium peroxide for ISCO is its slow and sustained release of the oxidant. This contrasts with the rapid reaction of directly injected hydrogen peroxide, allowing for a longer treatment period and potentially more effective degradation of contaminants that are slowly desorbing from soil particles. ufsc.brp2infohouse.org Research has shown that magnesium peroxide can be a suitable modification of the Fenton reaction for treating poorly water-soluble compounds like biodiesel. ufsc.br

Magnesium peroxide is particularly effective in the remediation of petroleum hydrocarbons, such as benzene, toluene (B28343), ethylbenzene, and xylenes (B1142099) (BTEX), found in soil and groundwater. atamanchemicals.comusgs.gov The slow release of oxygen from magnesium peroxide creates favorable aerobic conditions for indigenous microorganisms to degrade these hydrocarbon contaminants. p2infohouse.orgiwaponline.com

Field studies have demonstrated the efficacy of magnesium peroxide in reducing BTEX concentrations. p2infohouse.org In one study, the injection of an oxygen-release compound containing magnesium peroxide into a gasoline-contaminated aquifer led to a rapid increase in dissolved oxygen levels and a substantial decrease in benzene, toluene, and methyl tert-butyl ether (MTBE) concentrations. usgs.gov However, the success of this approach can be influenced by local hydrogeological and geochemical conditions. usgs.gov The presence of a large geochemical sink for dissolved oxygen, for instance, can limit the effectiveness of the treatment. usgs.gov

The following table summarizes findings from a study on the remediation of toluene and naphthalene (B1677914) using encapsulated magnesium peroxide nanoparticles in a permeable reactive barrier (PRB) over 50 days. researchgate.net

| Contaminant | Time to Metabolize |

| Naphthalene | Within 20 days |

| Toluene | After 30 days |

This interactive table is based on data from a study on the application of encapsulated magnesium peroxide nanoparticles for groundwater bioremediation. researchgate.net

Magnesium peroxide significantly enhances bioremediation processes by providing a long-term supply of oxygen, a critical element for the aerobic degradation of many organic pollutants. atamanchemicals.comtaylorandfrancis.com This slow-release characteristic makes it more advantageous than direct oxygen or hydrogen peroxide injection, which can be consumed rapidly. p2infohouse.orgepa.gov

The addition of magnesium peroxide to contaminated environments stimulates the growth and activity of native aerobic microbial populations that can break down contaminants. ufsc.brresearchgate.net Research has demonstrated that the slow release of H₂O₂ from magnesium peroxide decomposition can stimulate microbial growth and promote a beneficial response in microbial communities involved in the biodegradation of oxidized compounds. ufsc.br

Studies have also explored combining magnesium peroxide with other materials to further enhance bioremediation. For example, a new type of magnesium-based oxygen-releasing agent, [Mg(OH)₂]₂·H₂O₂, was found to have a lower pH peak than traditional agents, reducing environmental interference. mdpi.com Encapsulated magnesium peroxide nanoparticles have also been shown to be effective in permeable reactive barriers for the bioremediation of groundwater contaminated with toluene and naphthalene. researchgate.net

The table below presents data from a study comparing the oxygen-release rates of concrete briquets containing magnesium peroxide and calcium peroxide, highlighting the slower, more uniform release from the magnesium peroxide formulation. p2infohouse.org

| Concrete Formulation | Oxygen Release Characteristic | Usefulness |

| 21% MgO₂ cylinders and briquets | Slowest and most uniform release rate | Most useful for slow, constant release |

| 14% CaO₂ briquets | Most rapid release | Less suitable for long-term release |

This interactive table is based on data from a study on enhanced bioremediation of BTEX using immobilized nutrients. p2infohouse.org

Mitigation of Odors and Gaseous Emissions using Magnesium Peroxide

While primarily used for soil and groundwater remediation, the chemical properties of magnesium compounds also find application in mitigating odors and gaseous emissions, particularly hydrogen sulfide (B99878) (H₂S). infona.placcesswater.orgwatertechonline.com Although research often focuses on magnesium hydroxide (Mg(OH)₂), the principles are relevant as magnesium peroxide decomposes to form magnesium hydroxide. atamanchemicals.comrsc.org

Magnesium hydroxide acts by raising the pH of the wastewater, which shifts the equilibrium of dissolved sulfide away from the volatile and odorous H₂S gas. watertechonline.com By maintaining a higher pH, the formation of H₂S is significantly reduced. watertechonline.comresearchgate.net This approach has been shown to be effective in controlling odors in sanitary sewer systems. accesswater.orgwatertechonline.com

Furthermore, magnesium compounds can help in the breakdown of fats, oils, and grease (FOG) that can contribute to odors and blockages in sewer systems. accesswater.org By chemically breaking down these large compounds, it facilitates their biological reduction. accesswater.org

While direct studies on magnesium peroxide for large-scale odor control are less common, its ability to release oxygen can also contribute to odor reduction by promoting aerobic conditions, which prevents the formation of many odorous anaerobic byproducts. wef.org

Biomedical and Pharmaceutical Research Applications of Magnesium Peroxide

Magnesium Peroxide in Antimicrobial Strategies

The antimicrobial properties of magnesium peroxide are a key area of investigation, with research focusing on its broad-spectrum efficacy, mechanisms of action, and application in controlling harmful microbial biofilms.

Broad-Spectrum Antimicrobial Efficacy of Magnesium Peroxide

Magnesium peroxide has demonstrated significant antimicrobial activity against a wide range of microorganisms. Research has shown its effectiveness against various pathogenic bacteria and yeasts. Studies have determined the minimum inhibitory concentration (MIC) and minimal lethal concentration (MLC) of magnesium oxide nanoparticles (nMgO), a related compound that can be formed from magnesium peroxide, against several prevalent pathogens. The MIC of nMgO has been found to range from 0.5 mg/mL to 1.2 mg/mL, while the 90% killing concentration (MLC) ranges from 0.7 mg/mL to 1.4 mg/mL for different bacteria and yeasts. researchgate.net

The antibacterial efficacy of magnesium-based compounds has been observed against both Gram-positive and Gram-negative bacteria. For instance, magnesium oxide nanoparticles have shown potent effects against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com The antimicrobial activity is often concentration-dependent. For example, in studies with Ralstonia solanacearum, a significant concentration-dependent antibacterial effect was observed, with a minimum inhibitory concentration (MIC) of 200 μg/mL and a minimum bactericidal concentration (MBC) of 250 μg/mL. frontiersin.org

Furthermore, magnesium peroxide has been investigated for its ability to inhibit sulfate-reducing bacteria (SRB), which are responsible for microbiologically influenced corrosion and the production of hydrogen sulfide (B99878). researchgate.net Studies have shown that MgO₂ can effectively inhibit the growth of SRB and reduce biogenic sulfide production in a dose-dependent manner. researchgate.net The fungicidal activity of magnesium oxide nanoparticles has also been evaluated against soilborne fungal phytopathogens like Phytophthora nicotianae and Thielaviopsis basicola, demonstrating inhibition of fungal growth and spore germination. frontiersin.org

Table 1: Antimicrobial Efficacy of Magnesium Oxide Nanoparticles (nMgO) Against Various Pathogens

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) / Minimal Lethal Concentration (MLC) | Reference |

|---|---|---|---|

| Various Bacteria & Yeasts | 0.5 - 1.2 mg/mL | 0.7 - 1.4 mg/mL (MLC90) | researchgate.net |

| Ralstonia solanacearum | 200 µg/mL | 250 µg/mL (MBC) | frontiersin.org |

| Escherichia coli | 500 µg/mL | - | scielo.br |

| Pseudomonas aeruginosa | 1000 µg/mL | - | scielo.br |

| Staphylococcus aureus | 1000 µg/mL | - | scielo.br |

| Trichoderma reesei | 3 - 12 mg/mL | - | csic.es |

| Aspergillus niger | 3 - 12 mg/mL | - | csic.es |

| Cladosporium cladosporioides | 3 - 12 mg/mL | - | csic.es |

Mechanisms of Bacterial and Fungal Inactivation by Magnesium Peroxide

The primary mechanism behind the antimicrobial action of magnesium peroxide and its derivatives like magnesium oxide nanoparticles is the generation of reactive oxygen species (ROS). csic.es When magnesium peroxide reacts with water, it decomposes into magnesium hydroxide (B78521) and hydrogen peroxide. wikipedia.org The hydrogen peroxide can then generate highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents. wikipedia.orgiiab.me These ROS, including superoxide (B77818) anions (O₂⁻), can cause significant damage to microbial cells. scielo.br

The proposed mechanisms of inactivation include:

Oxidative Stress and Membrane Damage: The generated ROS induce oxidative stress, leading to lipid peroxidation, which damages the bacterial cell membrane. mdpi.comresearchgate.net This disruption of the cell membrane integrity can lead to leakage of cellular contents and ultimately cell death.

DNA and Protein Damage: ROS can also inflict damage on intracellular components like DNA and proteins, interfering with essential cellular processes. mdpi.comfrontiersin.org

Physical Interaction and Surface Properties: Nanoparticles of magnesium oxide can physically interact with and attach to the surface of bacterial cells, causing physical damage to the cell membrane. frontiersin.org The large surface area of these nanoparticles enhances their interaction with microbial cells. scielo.br

Inhibition of Cellular Mechanisms: Magnesium oxide nanoparticles have been shown to interfere with various cellular mechanisms, further contributing to their antimicrobial effects. researchgate.net

Research on the fungicidal activity of MgO nanoparticles against phytopathogens suggests a similar mechanism involving direct physical and chemical inactivation, leading to morphological changes in the fungal cells and the accumulation of oxidative stress. frontiersin.org

Application of Magnesium Peroxide in Biofilm Control

Bacterial biofilms are structured communities of bacteria that are notoriously difficult to eradicate and are a major concern in medical and industrial settings. Magnesium peroxide and its derivatives have shown promise in controlling biofilm formation.

Magnesium oxide nanoparticles have been found to be effective in preventing the formation of biofilms by various pathogenic bacteria, including E. coli, Klebsiella pneumoniae, and Staphylococcus aureus. frontiersin.org Studies have shown that incubation with MgO nanoparticles can significantly decrease the adherence of bacteria to surfaces, thereby inhibiting biofilm development. frontiersin.org Furthermore, these nanoparticles have demonstrated the ability to disrupt established biofilms. For instance, Staphylococcus epidermidis biofilms were disrupted at a concentration of 1.6 mg/mL of nMgO. researchgate.net

The mechanism of biofilm disruption is linked to the antibacterial properties of magnesium peroxide, including the generation of ROS and direct physical interaction with the biofilm matrix. researchgate.net Research has also indicated that magnesium ions (Mg²⁺) themselves can influence biofilm formation, with higher concentrations tending to reduce biofilm development by down-regulating the expression of genes responsible for the extracellular matrix. nih.gov For example, in Ralstonia solanacearum, treatment with MgONPs led to a reduction in biofilm formation by 60.7% and 71.2% after 24 hours at concentrations of 200 and 250 μg/mL, respectively. frontiersin.org

Controlled Oxygen Release Systems Based on Magnesium Peroxide

The ability of magnesium peroxide to release oxygen in a controlled manner is a highly attractive property for applications in tissue engineering and regenerative medicine, where hypoxia (low oxygen levels) can be a significant barrier to success.

Design and Fabrication of Oxygen-Releasing Scaffolds for Tissue Engineering with Magnesium Peroxide

Tissue engineering scaffolds provide a temporary three-dimensional structure that supports cell growth and tissue regeneration. mdpi.com However, in larger tissue constructs, the lack of a sufficient blood supply can lead to hypoxia, hindering cell survival and tissue development. mdpi.com To address this challenge, researchers are designing and fabricating scaffolds that can release oxygen.

Magnesium peroxide is one of the solid peroxide particles, along with calcium peroxide and sodium percarbonate, being incorporated into these scaffolds. mdpi.commdpi.com These particles decompose in the presence of water to release oxygen through hydrolysis. mdpi.com

One approach involves the use of 3D printing technology to create composite scaffolds containing magnesium peroxide. For example, a scaffold composed of polycaprolactone (B3415563) (PCL), beta-tricalcium phosphate (B84403) (β-TCP), and magnesium peroxide (MgO₂) has been fabricated. rsc.org This 3D-printed scaffold demonstrated sustained release of oxygen and magnesium ions for approximately three weeks. rsc.org The design of such scaffolds allows for precise control over their external shape and internal porous structure, enabling the creation of customized implants. mdpi.com

Magnesium Peroxide in Wound Healing and Regenerative Medicine Research

The oxygen-releasing capability of magnesium peroxide is particularly beneficial for wound healing and regenerative medicine research. Hypoxia in a wound bed can impair healing processes. By providing a localized and sustained supply of oxygen, magnesium peroxide-based materials can promote cell survival, proliferation, and differentiation.

In the context of bone regeneration, ischemia and hypoxia in large bone defects are significant challenges. rsc.org Oxygen-releasing biomaterials containing MgO₂ have shown great potential as bone substitutes. rsc.org In a study using a rat femoral condylar bone defect model, the implantation of a PCL/β-TCP/MgO₂ scaffold was found to promote the survival of implanted bone marrow mesenchymal stem cells (BMSCs) and significantly increase new bone formation. rsc.org The scaffold was also shown to enhance the survival, proliferation, migration, and osteogenic differentiation of BMSCs under hypoxic conditions in vitro. rsc.org

Furthermore, the antimicrobial properties of magnesium peroxide can help prevent infections in wound environments, further supporting the healing process. The combination of oxygen release and antimicrobial activity makes magnesium peroxide a promising candidate for the development of advanced wound dressings and regenerative therapies.

Magnesium Peroxide in Drug Delivery and Therapeutic Modalities

The application of magnesium peroxide in drug delivery systems and as a component of various therapeutic strategies is an expanding area of research. Its capacity to modulate the tumor microenvironment and enhance the efficacy of other treatments is of particular interest. mdpi.comnih.gov

Targeted Delivery Systems Utilizing Magnesium Peroxide